Zimeldine hydrochloride

概要

説明

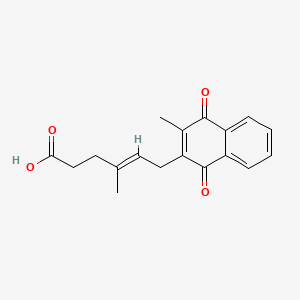

ジメルジン塩酸塩は、市販された最初の選択的セロトニン再取り込み阻害薬(SSRI)の1つです。これは、他の抗うつ薬とは構造が異なるピリジルアリルアミンです。ジメルジン塩酸塩は、スウェーデンのアストラAB社で働いていたアルビッド・カールソンによって、1970年代後半から1980年代初頭に開発されました。 1982年に初めて販売されましたが、ギランバレー症候群のまれな症例のために市場から撤退されました .

科学的研究の応用

Zimeldine Hydrochloride has been used in various scientific research applications:

Chemistry: As a model compound for studying selective serotonin reuptake inhibitors.

Biology: Investigating the effects of serotonin reuptake inhibition on neuronal activity.

Medicine: Initially used as an antidepressant, it has also been studied for its effects on cataplexy and other neurological conditions

作用機序

ジメルジン塩酸塩の作用機序は、ニューロン膜でのセロトニンの再取り込みを阻害することです。これにより、5HT1Aオートレセプターに対するセロトニンの作用が強化され、シナプス間隙のセロトニンレベルが上昇します。 このメカニズムは他のSSRIと似ていますが、独特の構造プロファイルを持っています .

類似の化合物:

- フルボキサミン

- フルオキセチン

- シタロプラム

- セルトラリン

比較: ジメルジン塩酸塩は、ピリジルアリルアミン構造を持つため、他のSSRIのより一般的な構造とは異なります。 セロトニンの再取り込み阻害のメカニズムは共通していますが、構造的な独自性により、薬物動態学的および薬力学的な特性が異なります .

Safety and Hazards

Zimelidine has been banned worldwide due to serious, sometimes fatal, cases of central and/or peripheral neuropathy known as Guillain-Barré syndrome and due to a peculiar hypersensitivity reaction involving many organs . Additionally, Zimelidine was charged to cause an increase in suicidal ideation and/or attempts among depressive patients .

将来の方向性

After its withdrawal, Zimelidine was succeeded by fluvoxamine and fluoxetine (derived from the antihistamine diphenhydramine) in that order, and the other SSRIs . The future of Zimelidine hydrochloride in the medical field is uncertain due to its severe side effects and its withdrawal from the market .

準備方法

合成経路と反応条件: ジメルジン塩酸塩の合成には、いくつかのステップが含まれます。

1-(4'-ブロモフェニル)-3-(N,N-ジメチルアミノ)-1-(3''-ピリジル)-プロパノールの形成: これは、-40°Cで乾いたエーテル中で3-ブロモピリジンとn-ブチルリチウムを反応させた後、ω-ジメチルアミノ-4'-ブロモプロピオフェノンを加えることによって達成されます.

工業生産方法: ジメルジン塩酸塩の工業生産方法では、通常、ラボの合成プロセスをスケールアップし、厳格な品質管理によって純度と一貫性を確保します。

反応の種類:

酸化: ジメルジン塩酸塩は酸化反応を起こす可能性がありますが、具体的な詳細はあまり文書化されていません。

還元: 還元反応は、この化合物には一般的に関連していません。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

置換: 求核置換反応は、水酸化ナトリウムやその他の強塩基などの試薬を使用して促進できます。

主な生成物: これらの反応から生成される主な生成物は、使用される具体的な試薬と条件によって異なります。たとえば、置換反応では、臭素原子を置換する異なる官能基を持つ誘導体が生成される可能性があります。

4. 科学研究への応用

ジメルジン塩酸塩は、さまざまな科学研究に応用されてきました。

化学: 選択的セロトニン再取り込み阻害薬の研究のためのモデル化合物として。

生物学: セロトニンの再取り込み阻害がニューロンの活動に与える影響を調査しています。

医学: 当初は抗うつ薬として使用されていましたが、カタプレキシーやその他の神経学的状態への影響についても研究されてきました

類似化合物との比較

- Fluvoxamine

- Fluoxetine

- Citalopram

- Sertraline

Comparison: Zimeldine Hydrochloride is unique due to its pyridylallylamine structure, which differs from the more common structures of other SSRIs. While it shares the mechanism of serotonin reuptake inhibition, its structural uniqueness led to different pharmacokinetic and pharmacodynamic properties .

特性

IUPAC Name |

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2.2ClH.H2O/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;;/h3-10,12H,11H2,1-2H3;2*1H;1H2/b16-9-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUAVXYXJOQWAZ-GVKRCPFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045815 | |

| Record name | Zimeldine dihydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61129-30-4 | |

| Record name | Zimeldine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061129304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zimeldine dihydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zimelidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIMELDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T97D1P85R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions Zimeldine hydrochloride as a "serotonin uptake inhibitor." Can you elaborate on its mechanism of action and how this relates to its antidepressant effects?

A1: this compound exerts its antidepressant effects primarily by inhibiting the reuptake of serotonin in the synaptic cleft. This means it prevents serotonin, a neurotransmitter involved in mood regulation, from being transported back into the presynaptic neuron. As a result, the concentration of serotonin in the synapse increases, leading to prolonged activation of serotonin receptors on postsynaptic neurons. This enhanced serotonergic neurotransmission is thought to contribute to the mood-elevating effects observed in patients with depression.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)

![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B1230993.png)

![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)